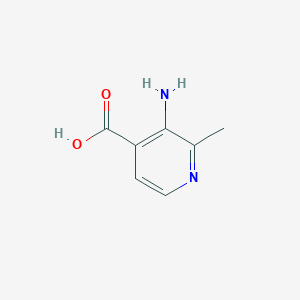
1-(2-Methyl-5-vinyl-4,5-dihydrofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is an organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with methyl, acetyl, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
2-Methyl-4,5-dihydrofuran: Lacks the acetyl and vinyl groups, leading to different chemical properties.
3-Acetyl-4,5-dihydrofuran: Lacks the methyl and vinyl groups, affecting its reactivity and applications.
5-Vinyl-4,5-dihydrofuran: Lacks the methyl and acetyl groups, resulting in distinct chemical behavior.
Uniqueness: 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
115580-34-2 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-ethenyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4,8H,1,5H2,2-3H3 |
InChI Key |
RLPODDUYUDTWCE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(O1)C=C)C(=O)C |
Canonical SMILES |
CC1=C(CC(O1)C=C)C(=O)C |
Synonyms |
Ethanone, 1-(5-ethenyl-4,5-dihydro-2-methyl-3-furanyl)-, (-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


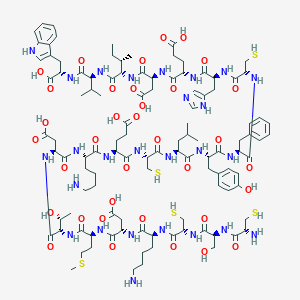


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
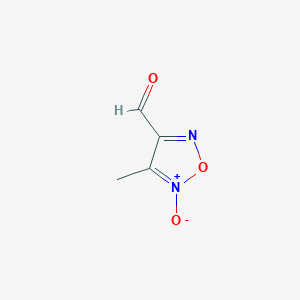
![2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione](/img/structure/B40787.png)

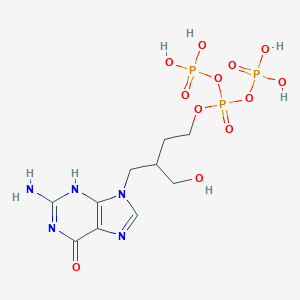
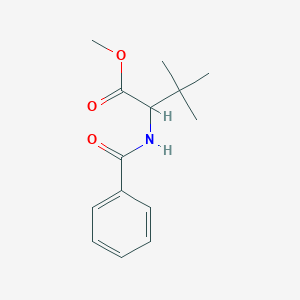
![4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B40796.png)

